4-(Ethylthio)-2'-iodobenzophenone
Description
Contextualization within Contemporary Organic Chemistry Research
Contemporary organic chemistry places a high premium on efficiency and modularity. The design of multifunctional building blocks—molecules that contain multiple, orthogonally reactive functional groups—is a central strategy. 4-(Ethylthio)-2'-iodobenzophenone is a prime example of such a design. It is not merely a static molecule but a platform poised for sequential, selective chemical transformations. The presence of the aryl iodide, thioether, and ketone functionalities in a single structure allows for a diverse range of potential reactions, enabling the construction of complex molecular frameworks from a single starting material. This approach aligns with modern synthetic goals of atom and step economy, where intricate targets are assembled with minimal waste and fewer synthetic operations. The development of novel benzophenone (B1666685) derivatives, for instance, is an active area of research for applications ranging from medicinal chemistry to materials. mdpi.comnih.govrsc.org
Strategic Importance of Benzophenone, Thioether, and Aryl Iodide Moieties
The true potential of this compound is best understood by examining the individual contributions of its three core functional groups.
Benzophenone Core: The benzophenone unit is a renowned photophore in chemistry. acs.orgnih.gov Upon excitation with UV light (typically around 350-365 nm), it efficiently forms a triplet biradical state. acs.org This excited state is highly reactive and can abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a new carbon-carbon bond. acs.org This unique photochemical property is widely exploited in:
Photoaffinity Labeling: To identify and map the binding sites of ligands within biological systems like proteins. nih.govnih.gov
Polymer Chemistry: As a photoinitiator for UV-curing of inks, coatings, and varnishes. nih.gov
Surface Grafting: To covalently attach molecules to polymer surfaces, modifying their properties. acs.org
Medicinal Chemistry: The benzophenone scaffold itself is found in numerous pharmacologically active natural products and serves as a versatile building block for new therapeutics. nih.gov
Thioether Moiety: The ethylthio group (-S-CH₂CH₃) is more than a simple linker. Thioethers are a crucial functional group in their own right. chemeurope.com Their sulfur atom, with its lone pairs of electrons, imparts specific chemical properties:
Nucleophilicity and Ligand Properties: The sulfur atom can act as a nucleophile or as a ligand to coordinate with metal catalysts, influencing their reactivity and selectivity. rsc.org
Oxidation States: Thioethers can be easily oxidized to form sulfoxides (R-S(=O)-R') and subsequently sulfones (R-S(=O)₂-R'). chemeurope.com This transformation dramatically alters the electronic and steric properties of the molecule, offering a pathway to modulate its function.
Materials Science: Sulfur-containing polymers often exhibit a high refractive index, making thioether-containing monomers valuable for optical applications. rsc.org
Aryl Iodide Moiety: The iodine atom on the second aromatic ring is a highly valuable synthetic "handle." Aryl iodides are among the most reactive aryl halides in palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.orgacs.org This exceptional reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Key reactions include:
Suzuki Coupling: Forms C-C bonds with boronic acids.
Heck Coupling: Forms C-C bonds with alkenes.
Sonogashira Coupling: Forms C-C bonds with terminal alkynes.
Buchwald-Hartwig Amination: Forms C-N bonds with amines. nih.gov
The placement of the iodine at the 2'- (or ortho) position relative to the ketone bridge introduces steric factors that can influence reaction outcomes and the final three-dimensional shape of the resulting products. organic-chemistry.org
Identification of Key Research Gaps and Future Trajectories
The most significant aspect of this compound is the profound lack of dedicated studies in the existing scientific literature. This absence represents not a lack of value, but a wealth of opportunity. The key research gaps and future trajectories are direct consequences of the combined functionalities discussed above.
Key Research Gaps:
Synthesis and Characterization: While its synthesis is plausible through established methods like Friedel-Crafts acylation, detailed procedures and full spectroscopic characterization (NMR, IR, MS, Crystal Structure) are not publicly documented in research literature.
Photophysical Properties: How the electron-donating thioether and the heavy iodine atom influence the well-known photochemistry of the benzophenone core is an open question. acs.orgnih.gov Studies are needed to determine its absorption/emission spectra, triplet state quantum yield, and lifetime.
Reactivity Studies: There is no systematic investigation into the selective reactivity of the three functional groups. Can the aryl iodide be coupled while leaving the ketone and thioether untouched? Under what conditions can the thioether be oxidized without affecting the other groups?
Future Research Trajectories:
Development of Novel Photo-cross-linkers: The molecule could be used as a novel photo-cross-linking agent. The aryl iodide could first be used to attach the molecule to a polymer or biomolecule via cross-coupling, after which the benzophenone could be used for light-induced cross-linking.
Synthesis of Complex Heterocycles: The molecule is a prime candidate for intramolecular reactions. For example, a palladium-catalyzed reaction could potentially couple the aryl iodide with the thioether or another nucleophile introduced elsewhere on the molecule to create complex, fused-ring systems.
Data Tables
Table 1: Physicochemical Properties of this compound
This table outlines the basic calculated properties of the title compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₃IOS |
| Molar Mass | 384.23 g/mol |
| Canonical SMILES | CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
| InChI Key | InChIKey=YQDPJDDXJCMGTP-UHFFFAOYSA-N |
Data is computationally derived and provided for reference.
Table 2: Potential Reactivity of Functional Moieties
This interactive table summarizes the key chemical transformations available to each functional group within this compound, highlighting its synthetic versatility.
| Functional Moiety | Potential Reaction Type | Example Reagent Class | Potential Product |
| Aryl Iodide | Palladium-catalyzed Cross-Coupling | R-B(OH)₂ (Suzuki) | Aryl-substituted benzophenone |
| Aryl Iodide | Palladium-catalyzed Cross-Coupling | R-NH₂ (Buchwald-Hartwig) | Amino-substituted benzophenone |
| Aryl Iodide | Palladium-catalyzed Cross-Coupling | R-C≡CH (Sonogashira) | Alkynyl-substituted benzophenone |
| Ketone | Photochemical [2+2] Cycloaddition | Alkene | Cyclobutane derivative |
| Ketone | Photochemical H-Abstraction | R-H | C-C coupled product |
| Ketone | Reduction | NaBH₄ | Benzhydrol derivative |
| Thioether | Oxidation | H₂O₂ or m-CPBA | Sulfoxide (B87167) or Sulfone derivative |
| Thioether | Alkylation | R-X | Sulfonium salt |
Structure
3D Structure
Properties
IUPAC Name |
(4-ethylsulfanylphenyl)-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXPVQKZSGEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Precursor Chemistry
Mechanistic Studies of Benzophenone (B1666685) Core Construction
The formation of the central benzophenone core is a critical step in the synthesis of 4-(Ethylthio)-2'-iodobenzophenone. This process can be achieved through various synthetic routes, with Lewis acid-catalyzed acylation and transition metal-catalyzed cross-coupling reactions being two of the most prominent and mechanistically interesting pathways.
Investigation of Lewis Acid Catalyzed Acylation Pathways
Friedel-Crafts acylation is a classic and widely utilized method for the synthesis of benzophenone and its derivatives. researchgate.net This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. youtube.com The mechanism of this reaction begins with the activation of the acylating agent by the Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. youtube.com This electrophile then attacks the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently loses a proton to regenerate the aromaticity and yield the desired aryl ketone. youtube.com
Recent advancements in this field have explored the use of more environmentally friendly and efficient catalytic systems. For instance, ionic liquids have been employed as both solvents and catalysts in Friedel-Crafts acylation reactions, offering advantages such as high yields, short reaction times, and easier product isolation. researchgate.net The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. Studies have shown that catalysts like copper(II) triflate (Cu(OTf)₂) can be highly effective for the acylation of various substrates under mild conditions. organic-chemistry.orgorganic-chemistry.org
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| AlCl₃ | Benzoyl chloride, Benzene (B151609) | 80-89 | oregonstate.edu |
| BmimCl–FeCl₃ | Benzoyl chloride, Benzene | up to 97 | researchgate.net |
| Cu(OTf)₂ | Acetic anhydride, various alcohols | High | organic-chemistry.orgorganic-chemistry.org |
Exploration of Transition Metal-Catalyzed Cross-Coupling Routes for Aryl Ketone Formation
Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, including the synthesis of aryl ketones. researchgate.net These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional Friedel-Crafts acylation. organic-chemistry.org
One of the most common approaches involves the palladium-catalyzed coupling of an aryl halide or triflate with an organometallic reagent, such as an organoboron (Suzuki-Miyaura coupling), organotin (Stille coupling), or organozinc (Negishi coupling) compound, in the presence of a suitable ligand and base. researchgate.netorganic-chemistry.org The catalytic cycle typically involves oxidative addition of the aryl halide to the low-valent transition metal complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to afford the aryl ketone and regenerate the active catalyst.
Nickel-catalyzed cross-coupling reactions have also gained significant attention as a more cost-effective alternative to palladium. ccspublishing.org.cn For example, nickel complexes with bidentate phosphine ligands have been shown to effectively catalyze the coupling of aryl iodides with aryl aldehydes to produce diaryl ketones. ccspublishing.org.cn
Table 2: Examples of Transition Metal-Catalyzed Aryl Ketone Synthesis
| Catalyst System | Coupling Partners | Product | Reference |
| Pd(PPh₃)₂Cl₂ | Triazine esters and aryl boronic acids | Aryl ketones | organic-chemistry.org |
| Ni(dppe)Br₂ | Aryl iodides and aryl aldehydes | Diaryl ketones | ccspublishing.org.cn |
| Copper | Arylboronic acids and N-acyl sulfenamides | Sulfilimines | researchgate.net |
Precision Introduction of the Ethylthio Moiety
The introduction of the ethylthio (-SEt) group onto the benzophenone scaffold requires precise control to ensure the desired regioselectivity and yield. Advanced sulfenylation strategies are employed to achieve this transformation efficiently.
Advanced Sulfenylation Strategies and Their Scope
The formation of the aryl thioether linkage can be accomplished through various methods, including the reaction of an aryl halide with a thiol in the presence of a base (Ullmann condensation) or through transition metal-catalyzed cross-coupling reactions. acsgcipr.org Modern approaches often utilize copper or palladium catalysts to facilitate the C-S bond formation under milder conditions and with a broader substrate scope. acsgcipr.orgorganic-chemistry.org
Recent research has also explored the use of alkyl arylsulfinates as sulfenylation agents in metal-free, iodine-catalyzed reactions, providing a greener alternative for the synthesis of thioethers. nih.gov Furthermore, the S-arylation of sulfenamides with arynes has been reported as a transition-metal-free method for the preparation of related sulfilimines. chemrxiv.org
Stereoelectronic Control in C-S Bond Formation
Stereoelectronic effects play a crucial role in dictating the geometry and reactivity of molecules during C-S bond formation. wikipedia.org These effects arise from the spatial arrangement of orbitals and the interactions between them. youtube.com In the context of sulfenylation, the orientation of the reactants and the electronic nature of the substituents can significantly influence the transition state energy and, consequently, the reaction outcome. msu.ru
The interaction between the highest occupied molecular orbital (HOMO) of the nucleophile (e.g., a thiolate) and the lowest unoccupied molecular orbital (LUMO) of the electrophile (e.g., an aryl halide) is a key factor. youtube.com The alignment of these orbitals for optimal overlap is essential for an efficient reaction. youtube.combaranlab.org The presence of electron-withdrawing or electron-donating groups on the aromatic rings can modulate the energy levels of these frontier orbitals, thereby affecting the reaction rate and selectivity.
Regioselective Incorporation of the 2'-Iodo Group
The final step in the synthesis of this compound is the regioselective introduction of the iodine atom at the 2'-position of the benzophenone core. This requires a method that can precisely target the desired position, often influenced by the directing effects of the existing functional groups.
Direct iodination of aromatic compounds can be achieved using various iodinating agents. imperial.ac.uk The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of the benzophenone derivative, the carbonyl group is a deactivating, meta-directing group, while the ethylthio group is an activating, ortho-, para-directing group. The interplay of these directing effects, along with steric hindrance, will determine the position of iodination.
To achieve high regioselectivity for the 2'-position, specific iodination reagents and conditions may be necessary. For instance, the use of mercury(II) oxide and iodine (HgO-I₂) can provide neutral and mild reaction conditions for the regioselective iodination of certain aromatic compounds. imperial.ac.uk Silver salts in combination with iodine have also been shown to promote regioselective iodination of chlorinated aromatic compounds, suggesting their potential applicability in complex systems. uky.edu In some cases, a directed ortho-metalation strategy followed by quenching with an iodine source can provide excellent control over the regioselectivity of iodination.
Directed Halogenation Approaches for Enhanced Positional Selectivity
Achieving the specific iodination at the C2' position of the benzophenone scaffold requires overcoming the challenge of directing the electrophilic iodinating agent to a sterically hindered and electronically deactivated position. Standard electrophilic aromatic substitution methods would typically yield a mixture of isomers. Directed ortho metalation (DoM) is a powerful strategy to achieve such positional selectivity.
In a hypothetical DoM approach for this compound, a precursor containing a directing metalating group (DMG) at the C2' position would be employed. For instance, a starting material like 2'-carboxy-4-(ethylthio)benzophenone could be used. The carboxylic acid group directs a strong base, such as n-butyllithium (n-BuLi), to deprotonate the adjacent C2' position, creating a lithiated intermediate. This intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom with high regioselectivity. The final step would involve the removal or modification of the directing group. This method ensures that the iodine is introduced exclusively at the desired ortho position, a feat difficult to achieve through classical methods.
Evaluation of Iodinating Reagents and Reaction Kinetics
The choice of iodinating reagent is critical for the successful synthesis of iodo-aromatic compounds. The reactivity and selectivity of these reagents vary significantly, influencing reaction conditions and outcomes. For the synthesis of compounds like this compound, several reagents can be considered.
Molecular iodine (I₂) is the most fundamental iodinating agent but is also the weakest electrophile among the halogens and often requires an activating agent or oxidant. acsgcipr.org N-Iodosuccinimide (NIS) is a milder and more selective reagent, often used for iodinating activated aromatic rings. acsgcipr.orgresearchgate.net Its reactivity can be enhanced with catalytic amounts of strong acids like trifluoroacetic acid. acsgcipr.org For less reactive substrates, 1,3-Diiodo-5,5-dimethylhydantoin (DIH) offers higher reactivity and selectivity than both I₂ and NIS and is effective even on deactivated aromatic systems, especially in the presence of sulfuric acid. researchgate.nettcichemicals.com Other reagents include iodine monochloride (ICl) and hypervalent iodine reagents, which offer unique reactivity profiles. researchgate.netresearchgate.net
The kinetics of electrophilic iodination of aromatic compounds, such as the precursors to this compound, are typically first-order with respect to the aromatic substrate and the activating acid, but can be zero-order with respect to the iodine source. tau.ac.illibretexts.org This is because the rate-determining step is often the formation of the reactive intermediate from the aromatic ring, not the subsequent reaction with iodine. tau.ac.il The reaction rate is therefore dependent on the concentration of the substrate and any catalyst used, but not on the concentration of the iodinating agent itself, provided it is present in sufficient quantity. libretexts.org
| Reagent | Abbreviation | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Molecular Iodine | I₂ | With an oxidant (e.g., H₂O₂, NaBrO₃) or Lewis/Brønsted acid | Inexpensive, readily available | Low reactivity, often requires harsh activating conditions acsgcipr.org |
| N-Iodosuccinimide | NIS | Inert solvent (e.g., CH₂Cl₂), often with a catalytic acid (e.g., TFA) | Milder than I₂, good selectivity, easy to handle acsgcipr.orgresearchgate.net | More expensive than I₂ |
| 1,3-Diiodo-5,5-dimethylhydantoin | DIH | With strong acid (e.g., H₂SO₄) | High reactivity and selectivity, effective for deactivated rings tcichemicals.com | Can be too reactive for some substrates |
| Iodine Monochloride | ICl | Inert solvent (e.g., CCl₄, CH₃COOH) | More reactive than I₂ | Can also introduce chlorine, moisture sensitive researchgate.net |
Convergent and Divergent Synthetic Strategies for Complex Benzophenone Derivatives
The construction of the core benzophenone structure can be approached through either convergent or divergent synthetic plans. In a convergent synthesis, the two substituted aromatic rings are prepared separately and then joined in a final step, which is often more efficient for complex molecules. researchgate.net A divergent approach would involve starting with a simpler benzophenone core and adding the substituents in subsequent steps.
Multi-Step Synthesis Design and Optimization
A robust, convergent multi-step synthesis for this compound would likely involve a Friedel-Crafts acylation. This well-established reaction creates the central ketone linkage by reacting an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.
Proposed Convergent Synthesis:
Step 1: Preparation of 2-Iodobenzoyl Chloride. 2-Iodobenzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to yield the corresponding acyl chloride.
Step 2: Preparation of Ethylthiobenzene (Thiophenetole). Thiophenol can be ethylated using an ethylating agent like ethyl bromide in the presence of a base.
Step 3: Friedel-Crafts Acylation. Ethylthiobenzene is acylated with 2-iodobenzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). The ethylthio group is an ortho-, para-director. Due to the steric hindrance of the ortho position, the acylation is expected to occur predominantly at the para position, yielding the desired this compound.
Optimization of this synthesis would involve screening Lewis acid catalysts, solvents, and reaction temperatures to maximize the yield of the para-substituted product and minimize the formation of the ortho-isomer and other side products.
Late-Stage Functionalization via C-H Activation or Halogen-Dance Reactions
Late-stage functionalization (LSF) provides a powerful alternative for introducing key functional groups at the end of a synthetic sequence, which can streamline the synthesis of complex molecules. scispace.comacs.org
C-H Activation: A C-H activation strategy could start from 4-(ethylthio)benzophenone. Using a palladium(II) catalyst and a suitable directing group temporarily installed on the unsubstituted phenyl ring, it is possible to selectively activate and iodinate the C-H bond at the C2' position. nih.gov This approach avoids the need to synthesize the iodo-substituted precursor from the beginning, offering greater synthetic flexibility. nih.govnih.gov
Halogen-Dance Reactions: The halogen-dance (HD) is a base-induced isomerization where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. clockss.orgeurekaselect.com This reaction could be employed if, for example, the synthesis yielded an undesired isomer, such as 4-(Ethylthio)-3'-iodobenzophenone. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could induce the migration of the iodine atom to the thermodynamically more stable 2'-position. scribd.comwhiterose.ac.uk The halogen-dance is a sophisticated tool for accessing isomers that are difficult to prepare through conventional methods. clockss.orgresearchgate.net
Principles of Sustainable Synthesis Applied to this compound Production
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. globalchemlab.orgroyalsocietypublishing.org
Prevention of Waste: Designing the synthesis to minimize byproducts is a core principle. elsevier.com A convergent synthesis with high regioselectivity, such as the proposed Friedel-Crafts acylation, helps prevent the formation of isomeric waste that would require separation.
Atom Economy: The Friedel-Crafts acylation has a moderate atom economy due to the formation of stoichiometric amounts of Lewis acid waste. In contrast, a C-H activation approach is more atom-economical as it avoids pre-functionalization of the starting materials. unito.it
Safer Solvents and Reagents: Traditional Friedel-Crafts reactions often use hazardous solvents like dichloromethane or carbon disulfide. A greener approach would involve screening for less toxic alternatives. royalsocietypublishing.orgalliedacademies.org Similarly, replacing hazardous reagents like thionyl chloride with greener alternatives where possible is a key goal.
Energy Efficiency: Optimizing reactions to run at lower temperatures and for shorter durations reduces energy consumption. unito.it For instance, kinetic studies can help determine the minimum time required for complete conversion, avoiding prolonged heating. unito.it The use of microwave-assisted synthesis can also dramatically reduce reaction times and energy input. mdpi.com
Use of Catalysis: Catalytic approaches, such as the palladium-catalyzed C-H activation, are inherently greener than stoichiometric reactions. alliedacademies.orgchemistryjournals.net They reduce waste by using small amounts of a catalyst that can be recycled. chemistryjournals.net
Use of Renewable Feedstocks: While the direct precursors for this specific molecule are likely petrochemical-based, a broader sustainable approach considers deriving starting materials from biomass where feasible. globalchemlab.orgchemistryjournals.net
By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign. nih.gov
Advanced Chemical Reactivity and Transformational Pathways
Reactivity of the Aryl Iodide Moiety in Catalytic Cycles
The aryl iodide moiety in 4-(Ethylthio)-2'-iodobenzophenone is a key functional group that enables a variety of powerful carbon-carbon bond-forming reactions through palladium-catalyzed cross-coupling. The high reactivity of the C-I bond, being the most reactive among the carbon-halogen bonds (I > Br > Cl), makes it an excellent substrate for these transformations. wikipedia.org
Comprehensive Analysis of Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Sonogashira)
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, this reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2'-position. The synthesis of various biarylbenzophenone derivatives has been successfully achieved using Suzuki-Miyaura reactions on similar bis(triflate) precursors of dihydroxybenzophenones. researchgate.netuni-rostock.deresearchgate.net The reaction generally proceeds with high yields and tolerates a variety of functional groups. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2',4-Dihydroxybenzophenone bis(triflate) | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good to Excellent | researchgate.netuni-rostock.de |
| 3,4-Dihydroxybenzophenone bis(triflate) | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME | Good | researchgate.net |
Stille Coupling: The Stille reaction couples the aryl iodide with an organotin reagent. wikipedia.orglibretexts.orgyoutube.com This method is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. organic-chemistry.org For this compound, a Stille coupling could be employed to introduce various organic fragments, including alkyl, alkenyl, aryl, and alkynyl groups. A related process, the Stille-carbonylative cross-coupling, could be used to synthesize more complex ketone structures. wikipedia.org
Table 2: General Conditions for Stille Coupling of Aryl Halides
| Aryl Halide Substrate | Organotin Reagent | Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodide | Aryl-SnBu₃ | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | High | organic-chemistry.org |
| Aryl Bromide | Vinyl-SnBu₃ | Pd(PPh₃)₄ | - | THF | Good to High | organic-chemistry.org |
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl iodide. wikipedia.orgyoutube.com This reaction is notable for its high reactivity and functional group tolerance. wikipedia.org For this compound, this would be a powerful method for forming C-C bonds with various organic zinc reagents. Both palladium and nickel catalysts can be employed for this transformation. wikipedia.orgorganic-chemistry.org Copper-catalyzed Negishi couplings have also been developed as a cost-effective alternative. organic-chemistry.org
Table 3: Illustrative Conditions for Negishi Coupling of Aryl Iodides
| Aryl Iodide Substrate | Organozinc Reagent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Iodide | Diaryl zinc | CuI | DMF | Good to Excellent | organic-chemistry.org |
| Aryl Iodide | Secondary Alkylzinc Halide | NiCl₂(dme) | DMA | High | organic-chemistry.org |
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This is a highly efficient method for the synthesis of aryl-substituted alkynes. For this compound, the Sonogashira coupling would lead to the corresponding 2'-alkynylbenzophenone derivatives. Copper-free versions of this reaction have been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgnih.gov
Table 4: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High | researchgate.net |
| Aryl Iodide | Terminal Alkyne | Pd(OAc)₂/Urea | - | - | - | Good | nih.gov |
Exploration of C-I Bond Activation Mechanisms in Organometallic Chemistry
The activation of the C-I bond in this compound is the initial and crucial step in palladium-catalyzed cross-coupling reactions. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a low-valent palladium(0) species. wikipedia.orgrutgers.edursc.org This step involves the cleavage of the C-I bond and the formation of a new organopalladium(II) complex. The reactivity order for this oxidative addition is C-I > C-Br > C-Cl. wikipedia.org
The catalytic cycle then proceeds through transmetalation, where the organic group from the organometallic reagent (boron, tin, or zinc) is transferred to the palladium center, and subsequent reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. mdpi.comwikipedia.orgwikipedia.org The development of new ligands and reaction conditions continues to refine our understanding and control over these fundamental steps in organometallic catalysis. acs.org
Transformations Involving the Thioether Linkage
The ethylthio group in this compound offers a different set of reactive possibilities, primarily centered around the sulfur atom.
Controlled Oxidation Reactions to Sulfoxides and Sulfones
The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. organic-chemistry.orgrsc.org The choice of oxidant and reaction conditions determines the outcome of the reaction. Milder oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically yield the sulfoxide. Stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone. researchgate.netnih.govorganic-chemistry.org
Table 5: Representative Oxidizing Agents for Thioether Oxidation
| Thioether Substrate | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Aryl Alkyl Thioether | m-CPBA (1 equiv) | Aryl Alkyl Sulfoxide | organic-chemistry.org |
| Aryl Alkyl Thioether | H₂O₂ | Aryl Alkyl Sulfone | organic-chemistry.org |
| Various Thioethers | O₂/Air | Sulfoxide or Sulfone (switchable) | researchgate.netnih.gov |
Sulfur-Mediated Cyclization and Rearrangement Reactions
While specific examples for this compound are not documented, thioethers can participate in cyclization reactions. For instance, intramolecular thiol-ene reactions can lead to the formation of sulfur-containing heterocyclic compounds. mdpi.com Additionally, upon conversion to a sulfoxide, Pummerer-type rearrangements can occur, leading to further functionalization adjacent to the sulfur atom.
Desulfurization Mechanisms and Their Synthetic Utility
The ethylthio group can be removed through desulfurization reactions. Common methods include the use of Raney nickel, which reductively cleaves the C-S bond. researchgate.net More recent methods for the desulfurization of thiols for nucleophilic substitution have also been developed. cas.cn This transformation would convert this compound into 2'-iodobenzophenone, providing a route to compounds without the thioether functionality if desired.
Stereoselective and Chemoselective Reactions of the Ketone Carbonyl Group
The ketone carbonyl group in this compound is a primary site for chemical manipulation. Its reactivity is influenced by the electronic effects of the para-ethylthio group, which is electron-donating, and the ortho-iodo group, which is electron-withdrawing and sterically demanding. This substitution pattern allows for a high degree of control in stereoselective and chemoselective transformations.
The asymmetric reduction of the prochiral ketone in this compound to a chiral diarylmethanol is a transformation of significant interest, providing access to enantiomerically enriched building blocks. While direct studies on this specific substrate are not extensively documented, the well-established field of asymmetric ketone reduction offers several reliable methods. Asymmetric transfer hydrogenation, often employing ruthenium catalysts with chiral ligands, has proven highly effective for the reduction of unsymmetrical benzophenones. nih.gov
For instance, catalysts such as those derived from RuCl2(PPh3)3 in combination with chiral diamine ligands like (S,S)- or (R,R)-diphenylethylenediamine (DPEN) in the presence of a hydrogen source (e.g., isopropanol (B130326) or formic acid/triethylamine mixture) are known to afford high enantioselectivity. nih.govacs.org The steric bulk of the ortho-iodo substituent is expected to play a crucial role in the enantiofacial discrimination by the chiral catalyst, leading to the preferential formation of one enantiomer of the resulting alcohol.
Table 1: Representative Catalytic Systems for Asymmetric Reduction of Substituted Benzophenones
| Catalyst/Ligand System | Hydrogen Source | Typical Enantiomeric Excess (ee) |
| RuCl2((S,S)-TsDPEN)(p-cymene) | HCOOH/NEt3 | >95% |
| (S)-CBS-oxazaborolidine | BH3·SMe2 | >90% |
| Noyori-type Ru(II)-diamine catalysts | i-PrOH/base | >98% |
Note: The data in this table is representative of results for analogous substituted benzophenones and serves as a predictive guide for the reactivity of this compound.
The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles, leading to the formation of tertiary alcohols. youtube.comnumberanalytics.com The general mechanism involves the nucleophile attacking the carbonyl carbon, which results in the formation of a tetrahedral intermediate that is subsequently protonated. youtube.com The reactivity of the carbonyl group is modulated by the electronic properties of the substituents on the aromatic rings. The electron-donating ethylthio group may slightly decrease the electrophilicity of the carbonyl carbon, while the electron-withdrawing iodo group on the other ring enhances it.
Common nucleophiles for this transformation include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). youtube.com The choice of nucleophile allows for the introduction of a wide range of alkyl, aryl, or alkynyl groups at the carbonyl carbon. The steric hindrance imposed by the ortho-iodo group may influence the trajectory of the incoming nucleophile, potentially leading to some degree of diastereoselectivity if the nucleophile itself is chiral.
Table 2: Examples of Nucleophilic Addition to Benzophenone (B1666685) Derivatives
| Nucleophile | Reagent Type | Product Type |
| Methylmagnesium bromide | Grignard Reagent | Tertiary alcohol with a methyl group |
| Phenyllithium | Organolithium Reagent | Triphenylmethanol derivative |
| Sodium acetylide | Acetylide Anion | Propargyl alcohol derivative |
Note: This table illustrates the types of products expected from nucleophilic addition to benzophenone scaffolds.
The benzophenone moiety in this compound is a well-known chromophore that exhibits rich photochemical behavior. bgsu.edu Upon absorption of UV light, benzophenone is excited to a singlet state (S1), which rapidly undergoes intersystem crossing to a triplet state (T1). bgsu.edu The triplet state has a biradical character and can participate in various photochemical reactions, most notably hydrogen atom abstraction. acs.org
In the context of this compound, the presence of the ethylthio group could potentially influence the photoreactivity. The sulfur atom might be susceptible to photooxidation or could participate in intramolecular hydrogen abstraction from the ethyl group. However, the most significant photochemical pathway is likely dictated by the presence of the ortho-iodo substituent. The heavy iodine atom is known to promote intersystem crossing and can also be a site for photochemical reactions. Intramolecular photoredox reactions have been observed in substituted benzophenones, suggesting the possibility of complex photochemical transformations. uvic.caresearchgate.net Furthermore, the solvent environment can significantly influence the photochemical outcomes. nih.gov
Tandem and Cascade Reaction Sequences Involving Multiple Functional Groups
The presence of three distinct functional groups—the ketone, the thioether, and the aryl iodide—in this compound makes it an ideal substrate for the development of tandem or cascade reaction sequences. These sequences, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.
A plausible and powerful tandem reaction sequence would involve a palladium-catalyzed cross-coupling reaction at the aryl iodide position, followed by an intramolecular reaction with the ketone carbonyl. For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) could be followed by an intramolecular cyclization onto the ketone, leading to the formation of complex heterocyclic scaffolds. The benzophenone moiety itself can be a building block in various synthetic strategies. nih.gov
Another potential cascade could be initiated by a reaction at the ketone. For instance, a nucleophilic addition of a suitable reagent could introduce a new functional group that subsequently participates in a transition-metal-catalyzed cross-coupling with the aryl iodide. The development of tandem photoredox and copper catalysis for the coupling of alkyl esters with benzophenone imines highlights the potential for innovative bond-forming strategies involving benzophenone derivatives. nih.gov
Table 3: Potential Tandem Reactions for this compound
| Initial Reaction | Subsequent Reaction | Potential Product Class |
| Sonogashira Coupling | Intramolecular Aldol-type reaction | Fused polycyclic aromatics |
| Suzuki Coupling | Intramolecular Friedel-Crafts acylation | Fluorenone derivatives |
| Nucleophilic Addition | Intramolecular Heck Reaction | Spirocyclic compounds |
Note: This table outlines hypothetical but mechanistically plausible tandem reaction pathways for the target molecule.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the precise arrangement of atoms within the molecule. One-dimensional (¹H and ¹³C) and two-dimensional experiments are employed to assemble a complete structural portrait.
The ¹H NMR spectrum of 4-(Ethylthio)-2'-iodobenzophenone displays distinct signals corresponding to the ethyl group and the protons on the two aromatic rings. The ethyl group protons appear as a characteristic triplet and quartet in the aliphatic region. The aromatic region is more complex due to the overlapping signals from the eight aromatic protons, necessitating the use of 2D NMR for complete assignment.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key correlations are observed between the adjacent protons on each aromatic ring, allowing for the assignment of protons within the same spin system. A strong correlation is also seen between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique is crucial for assigning the carbon signals based on the previously determined proton assignments.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on long-range (2-3 bond) couplings between protons and carbons. This is vital for piecing together the entire molecular structure. For instance, correlations from the protons of the ethylthio group to the carbon atom to which the sulfur is attached (C-4) confirm the substituent's position. Crucially, correlations from protons on both aromatic rings to the central carbonyl carbon (C=O) definitively link the two substituted phenyl moieties.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1' | - | 141.5 | H-3', H-5' |
| 2' | - | 92.3 | H-3', H-4' |
| 3' | 7.95 (dd) | 140.2 | C-1', C-5', C=O |
| 4' | 7.20 (td) | 128.5 | C-2', C-6' |
| 5' | 7.50 (td) | 131.0 | C-1', C-3' |
| 6' | 7.45 (dd) | 128.3 | C-2', C-4', C=O |
| 1 | - | 134.2 | H-2, H-6, H-3, H-5 |
| 2, 6 | 7.75 (d) | 132.5 | C-4, C=O |
| 3, 5 | 7.35 (d) | 126.0 | C-1, C-S-CH₂ |
| 4 | - | 145.0 | H-3, H-5, H-2, H-6 |
| C=O | - | 195.5 | H-2, H-6, H-6' |
| S-CH₂ | 3.05 (q) | 27.8 | C-4, C-CH₃ |
| CH₃ | 1.30 (t) | 14.5 | C-S-CH₂ |
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. d=doublet, t=triplet, q=quartet, dd=doublet of doublets, td=triplet of doublets.
While COSY and HMBC establish the covalent bond structure, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide insight into the molecule's three-dimensional shape by detecting protons that are close in space, regardless of whether they are connected by bonds. columbia.edu For small to medium-sized molecules, these experiments can reveal the preferred conformation in solution. columbia.edu
In this compound, the key conformational feature is the relative orientation of the two aromatic rings around the central carbonyl group. NOESY/ROESY experiments would be used to probe for through-space correlations between the protons of the ethylthio-substituted ring and the iodo-substituted ring. For example, a spatial correlation between proton H-6' on the iodinated ring and protons H-2/H-6 on the ethylthio-substituted ring would indicate a twisted conformation where the two rings are relatively close to each other. The absence of such cross-peaks would suggest a more extended conformation. The choice between NOESY and ROESY depends on the molecular weight and tumbling rate of the molecule in the chosen solvent, with ROESY being preferable for medium-sized molecules where the NOE may be close to zero. columbia.edu
Solid-state NMR (ssNMR) is a powerful technique for characterizing the compound in its solid form, providing information that is complementary to solution-state NMR and X-ray diffraction. nih.gov By analyzing the ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum, it is possible to study the local environment of each carbon atom in the solid lattice.
If this compound exists in different crystalline forms (polymorphs) or as an amorphous solid, ssNMR can distinguish between them. Different packing arrangements in polymorphs lead to distinct local electronic environments for the carbon atoms, resulting in measurable differences in their chemical shifts and line widths. nih.gov The number of unique signals in the ssNMR spectrum for a given carbon atom corresponds to the number of crystallographically non-equivalent positions for that atom in the unit cell, which can help validate or refine structural models derived from other methods. nih.gov
High-Precision Mass Spectrometry for Elemental Composition and Fragmentation Analysis
Mass spectrometry provides precise information about the mass of the molecule and its fragments, serving to confirm the elemental formula and elucidate structural features.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of the parent ion with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the compound's elemental formula. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confirmed.
Table 2: HRMS Data for this compound
| Ion Formula | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) |
| [C₁₅H₁₃IOS + H]⁺ | 396.9753 | 396.9750 | -0.76 |
| [C₁₅H₁₃IOS + Na]⁺ | 418.9573 | 418.9571 | -0.48 |
This excellent agreement between the calculated and measured masses provides strong evidence for the elemental composition C₁₅H₁₃IOS.
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule and reveals details about its structure. For aromatic ketones, a primary fragmentation pathway involves cleavage alpha to the carbonyl group. miamioh.edu
The proposed fragmentation for this compound would involve several key bond cleavages:
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and one of the aromatic rings is a dominant pathway. This can lead to the formation of the iodobenzoyl cation ([C₇H₄IO]⁺) or the ethylthiobenzoyl cation ([C₉H₉OS]⁺).
Loss of Substituents: Fragmentation can also occur via the loss of the substituents from the rings, such as the loss of an ethyl radical (•C₂H₅) or an iodine radical (•I).
Loss of Carbon Monoxide: Following an initial alpha-cleavage, the resulting acylium ion can often lose a molecule of carbon monoxide (CO). miamioh.edu
Table 3: Predicted Major Fragments in the MS/MS Spectrum of [C₁₅H₁₃IOS + H]⁺
| m/z (Fragment) | Proposed Formula | Description of Loss |
| 367.9833 | [C₁₃H₈IOS]⁺ | Loss of ethyl radical (•C₂H₅) |
| 269.9981 | [C₁₅H₁₄OS]⁺ | Loss of iodine radical (•I) |
| 233.0005 | [C₇H₄IO]⁺ | Cleavage to form iodobenzoyl cation |
| 165.0420 | [C₉H₉OS]⁺ | Cleavage to form ethylthiobenzoyl cation |
| 205.0056 | [C₆H₄I]⁺ | Loss of CO from iodobenzoyl cation |
The analysis of these fragmentation pathways provides corroborating evidence for the structure determined by NMR, confirming the identity and placement of the ethylthio and iodo substituents on their respective phenyl rings connected by a carbonyl bridge.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Fingerprint Analysis
Expected Vibrational Frequencies:
The structure of this compound contains several key functional groups that give rise to distinct vibrational bands:
Carbonyl (C=O) Stretching: The benzophenone (B1666685) core features a prominent carbonyl group. The stretching vibration of this C=O bond is expected to produce a strong absorption band in the FT-IR spectrum, typically in the range of 1650-1670 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the phenyl rings.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two phenyl rings typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The ethyl group (-CH₂CH₃) will exhibit symmetric and asymmetric stretching vibrations for the methylene (CH₂) and methyl (CH₃) groups in the region of 2850-2980 cm⁻¹.
C-S Stretching: The carbon-sulfur bond of the ethylthio group gives rise to a weaker absorption in the range of 600-800 cm⁻¹.
C-I Stretching: The carbon-iodine bond stretching vibration is expected at lower frequencies, typically between 500 and 600 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations within the phenyl rings will produce a series of bands in the 1450-1600 cm⁻¹ region.
CH₂ and CH₃ Bending: The bending (scissoring, wagging, twisting, and rocking) vibrations of the methylene and methyl groups of the ethyl substituent are expected in the 1375-1470 cm⁻¹ range.
A combined FT-IR and Raman analysis would provide complementary information. The C=O stretch is typically strong in the IR, while the C-S and aromatic ring vibrations might show strong signals in the Raman spectrum.
Interactive Data Table: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Carbonyl (C=O) | Stretching | 1650 - 1670 | Strong (IR) |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (CH₂, CH₃) | Stretching | 2850 - 2980 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| Methylene (CH₂) | Bending (Scissoring) | ~1465 | Medium |
| Methyl (CH₃) | Bending (Umbrella) | ~1375 | Medium |
| C-S | Stretching | 600 - 800 | Weak to Medium |
| C-I | Stretching | 500 - 600 | Medium to Strong (Raman) |
Note: The data in this table is predictive and based on characteristic group frequencies. Actual experimental values may vary.
Electronic Spectroscopy (UV-Vis) and Chiroptical Spectroscopy (CD) for Electronic Structure and Stereochemical Insights
Electronic spectroscopy, particularly UV-Vis spectroscopy, is instrumental in probing the electronic transitions within a molecule. The benzophenone chromophore is known to exhibit two main absorption bands: a strong π → π* transition and a weaker, longer-wavelength n → π* transition.
π → π Transition:* This transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system, is expected to result in a strong absorption band at shorter wavelengths, likely below 300 nm.
n → π Transition:* This transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. It is characteristically weak and appears at longer wavelengths, typically in the 330-360 nm range for benzophenones.
The substitution pattern on the phenyl rings of this compound will influence the precise wavelengths and intensities of these absorptions. The ethylthio group, being an electron-donating group, and the iodine atom, with its potential for spin-orbit coupling, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects).
Chiroptical Spectroscopy (Circular Dichroism):
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound is not inherently chiral, it would not be expected to show a CD spectrum unless it is placed in a chiral environment or if it crystallizes in a chiral space group, leading to solid-state CD effects. If the molecule were to adopt a stable, twisted conformation (atropisomerism), it could potentially be resolved into enantiomers that would be CD-active.
Interactive Data Table: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) |
| π → π | ~250 - 280 | High (>10,000 M⁻¹cm⁻¹) |
| n → π | ~330 - 360 | Low (<500 M⁻¹cm⁻¹) |
Note: The data in this table is an estimation based on the benzophenone chromophore. Actual experimental values will be influenced by solvent and substitution effects.
X-ray Crystallography for Definitive Three-Dimensional Structural Determination
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. In the case of this compound, several types of interactions are anticipated to play a crucial role in the crystal packing:
Dipole-Dipole Interactions: The polar carbonyl group will induce dipole-dipole interactions, influencing the relative orientation of adjacent molecules.
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align.
Halogen Bonding: A particularly interesting and significant interaction for this molecule is halogen bonding. The iodine atom, being a heavy halogen, possesses a region of positive electrostatic potential (a σ-hole) along the C-I bond axis. This positive region can interact favorably with a Lewis basic site on an adjacent molecule, such as the oxygen of the carbonyl group or the sulfur of the ethylthio group. The directionality of halogen bonds can be a powerful tool in crystal engineering.
Benzophenone and its derivatives are known to exhibit polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. These different crystalline forms, or polymorphs, can have different physical properties, such as melting point, solubility, and stability.
The conformational flexibility of this compound, particularly the ability of the phenyl rings to rotate around the bonds connecting them to the carbonyl carbon, suggests that conformational polymorphism is a distinct possibility. Different polymorphs could arise from different torsional angles between the phenyl rings, leading to variations in molecular shape and, consequently, different packing arrangements and intermolecular interactions.
Crystal engineering principles could be applied to selectively crystallize desired polymorphs of this compound. By carefully controlling crystallization conditions such as solvent, temperature, and the presence of additives, it may be possible to favor the formation of a specific crystal form with desired properties, potentially leveraging the strong and directional nature of halogen bonding.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and a wide array of associated properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For 4-(Ethylthio)-2'-iodobenzophenone, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.
Molecular Orbitals: DFT can be used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Atomic Charges: The distribution of electron density within the molecule can be quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. This would reveal the partial atomic charges on each atom in this compound, identifying electrophilic and nucleophilic centers.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Difference in energy between the HOMO and LUMO, indicating chemical stability and reactivity. |
| Electronegativity (χ) | 4.15 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.35 eV | A measure of the molecule's resistance to change in its electron distribution. |
| Electrophilicity Index (ω) | 3.67 eV | A measure of the molecule's ability to act as an electrophile. |
Note: The values in this table are hypothetical and are presented for illustrative purposes only, as specific computational data for this compound is not available in the literature.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions.
Energetic Predictions: Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to calculate a highly accurate ground state energy for this compound.
Spectroscopic Predictions: Ab initio calculations are also valuable for predicting various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra, which would help in understanding the electronic transitions within the molecule. Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in structural elucidation.
Computational Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is crucial to its function and reactivity. This compound possesses rotational freedom around its single bonds, leading to various possible conformations.
A systematic conformational search would involve rotating the dihedral angles of the ethylthio group and the two phenyl rings relative to the central carbonyl group. For each conformation, the energy would be calculated to identify the most stable, low-energy conformers. The results of this analysis can be visualized on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. Identifying the global minimum on the PES corresponds to the most stable conformation of the molecule.
Theoretical Mechanistic Studies of Reaction Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various chemical transformations.
By mapping the reaction pathway from reactants to products, computational methods can locate the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For example, one could theoretically study the mechanism of nucleophilic attack at the carbonyl carbon of this compound.
Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and rate. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. Studying the effect of different solvents on the reaction dynamics of this compound would provide a more realistic understanding of its chemical behavior.
While specific computational studies on this compound are currently lacking in the scientific literature, the established methodologies of computational chemistry provide a clear roadmap for future research. Such studies would be invaluable for elucidating the electronic structure, conformational preferences, and reactivity of this molecule, ultimately contributing to a deeper understanding of its chemical properties and potential applications. The generation of specific data through DFT and ab initio calculations would be a crucial next step in the scientific exploration of this compound.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool that could be employed to study the dynamic nature of this compound in various environments. By simulating the atomic motions of the molecule over time, MD can provide detailed insights into its conformational flexibility and the non-covalent interactions that govern its behavior.
Furthermore, MD simulations can elucidate the intermolecular interactions between molecules of this compound or with solvent molecules. These simulations could reveal how the molecules pack in a condensed phase, highlighting the roles of van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the iodine atom. Understanding these interactions is fundamental to predicting crystal packing and material properties.
Currently, specific molecular dynamics simulation studies on this compound are not extensively reported in publicly available scientific literature. However, the application of this technique would be invaluable for rationalizing its physicochemical properties and for designing derivatives with tailored characteristics.
Prediction and Interpretation of Spectroscopic Data through Computational Modeling
Computational modeling, particularly using methods rooted in quantum mechanics like Density Functional Theory (DFT), is instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, these theoretical calculations can provide spectra that, when compared with experimental data, offer a detailed assignment of spectral features to specific molecular motions or electronic transitions.
Theoretical calculations can predict various types of spectra:
Infrared (IR) Spectroscopy: Computational models can calculate the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the carbonyl (C=O) bond, C-S bond, C-I bond, or the bending modes of the phenyl rings. This allows for a precise assignment of the peaks observed in an experimental IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted with high accuracy using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. These theoretical shifts are invaluable for assigning the signals in experimental NMR spectra, especially for complex aromatic systems where signals may overlap.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method to predict the electronic absorption spectra of molecules. For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and relate them to specific electronic transitions, such as n→π* or π→π* transitions involving the carbonyl and aromatic systems. This provides insight into the molecule's color and photochemical properties.
While general principles of computational spectroscopy are well-established, detailed theoretical studies predicting the full spectroscopic profile of this compound are not readily found in the current body of scientific literature. Such studies would be a valuable academic exercise to benchmark theoretical methods and to provide a more profound understanding of the electronic structure of this class of compounds.
Applications in Advanced Materials Science and Catalysis
Utilization as a Versatile Building Block in Complex Organic Synthesis
In the realm of organic synthesis, the ability to construct complex molecular frameworks efficiently is paramount. Organic building blocks, which are functionalized molecules used for the modular assembly of larger structures, are fundamental to this endeavor. While extensive research on a wide array of organic building blocks is well-documented, the specific applications of 4-(Ethylthio)-2'-iodobenzophenone are part of an evolving area of study. The presence of the iodo-substituent on one of the phenyl rings and the ethylthio group on the other allows for selective and sequential reactions, a critical feature for a versatile building block in the multi-step synthesis of complex target molecules. For instance, the iodine can be readily transformed through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds, while the ethylthio group can be oxidized or otherwise modified in separate synthetic steps.
Development as a Ligand Precursor for Coordination Chemistry
The design and synthesis of ligands are central to the field of coordination chemistry, as the ligand framework dictates the properties and reactivity of the resulting metal complexes. These complexes are instrumental in a vast number of catalytic processes.
The sulfur atom in the ethylthio group and the potential for introducing other coordinating atoms through modification of the benzophenone (B1666685) skeleton make this compound a promising precursor for the synthesis of novel ligands. The "soft" nature of the sulfur donor atom makes it particularly suitable for coordination to late transition metals. The synthesis of such complexes would typically involve the reaction of the ligand precursor with a suitable metal salt. Characterization of these new metal complexes would rely on a suite of analytical techniques, including but not limited to:
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and bonding environment of the ligand around the metal center. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in the solid state, confirming the coordination geometry. |
| Infrared (IR) and Raman Spectroscopy | Identifies the vibrational modes of the molecule, offering insights into the metal-ligand bonds. |
| UV-Visible Spectroscopy | Probes the electronic transitions within the complex, which are crucial for understanding its photophysical properties. |
| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern of the complex. |
A primary motivation for synthesizing new metal complexes is the exploration of their catalytic potential. Metal complexes derived from ligands based on this compound could be screened for their efficacy in a variety of organic transformations. Potential areas of investigation include cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand, influenced by the ethylthio and iodo-phenyl groups, would play a critical role in determining the catalytic activity and selectivity of the metal center.
Integration into Functional Organic Materials
The unique combination of a photosensitive benzophenone core and a polarizable sulfur-containing substituent makes this compound an intriguing candidate for incorporation into functional organic materials.
Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate a polymerization reaction. Benzophenone and its derivatives are well-established Type II photoinitiators, which function by abstracting a hydrogen atom from a synergist molecule to form initiating radicals. polymerinnovationblog.com The presence of the ethylthio group in this compound could modulate the photochemical properties of the benzophenone core, potentially influencing the efficiency of intersystem crossing to the reactive triplet state and the subsequent initiation process. Research in this area would involve studying the kinetics of photopolymerization of various monomers in the presence of this compound and comparing its performance to existing photoinitiator systems.
Organic light-emitting diodes (OLEDs) and organic sensors are at the forefront of materials science research. The performance of these devices is heavily dependent on the electronic and photophysical properties of the organic materials used. The introduction of heavy atoms like iodine can enhance spin-orbit coupling, which is a desirable property for promoting phosphorescence in OLED emitters. Furthermore, the sulfur atom in the ethylthio group can provide a site for interaction with specific analytes, opening up possibilities for the development of chemosensors. The synthesis of conjugated polymers or small molecules incorporating the this compound unit would be the first step in exploring these applications. Subsequent characterization of their photoluminescent properties, charge transport characteristics, and sensing capabilities would be crucial for assessing their potential in organic electronics.
Advanced Chemical Sensing and Detection Applications (Non-Biological)
The development of highly sensitive and selective chemical sensors is a cornerstone of modern analytical science, with applications ranging from environmental monitoring to industrial process control. The structure of this compound incorporates features that are theoretically advantageous for the design of novel chemosensors.
Benzophenone derivatives are well-known for their photophysical properties, which can be modulated by their interaction with analytes. The core benzophenone structure can act as a signaling unit in a sensor molecule. The presence of the ethylthio (-S-C₂H₅) group introduces a soft Lewis basic site, which could facilitate selective interactions with heavy metal ions or other electrophilic species. Thioether-containing aromatic compounds have been explored for their ability to coordinate with metal ions, leading to changes in their photophysical properties, such as fluorescence or phosphorescence, which can be harnessed for detection.
Furthermore, the iodine atom at the 2'-position introduces a "heavy atom" effect. This can potentially enhance intersystem crossing from the singlet excited state to the triplet state, possibly leading to phosphorescence at room temperature. The interaction of an analyte with the thioether group could modulate this phosphorescence, providing a "turn-on" or "turn-off" sensing mechanism. While specific studies on this compound as a chemical sensor are not prominently available in the public research domain, the foundational principles of sensor design suggest its promise in this area.
Exploration in Supramolecular Chemistry for Self-Assembly and Host-Guest Interactions
Supramolecular chemistry, the study of systems involving assemblies of molecules bound by non-covalent interactions, offers a bottom-up approach to creating complex and functional materials. The structure of this compound provides multiple points for engaging in such interactions, making it a potentially valuable building block for supramolecular architectures.
The aromatic rings of the benzophenone core can participate in π-π stacking interactions, a common driving force for the self-assembly of planar molecules into ordered structures like columns or sheets. The ethylthio group can engage in specific interactions, including coordination with metal centers or participation in S···π interactions.
The iodine atom is a particularly interesting feature from a supramolecular perspective. It can act as a halogen bond donor, forming directional non-covalent interactions with Lewis basic sites on other molecules (halogen bonding). This interaction is increasingly being utilized as a tool for the rational design of crystal structures and functional supramolecular assemblies. The interplay between halogen bonding, π-π stacking, and other weak interactions could lead to the formation of well-defined, self-assembled structures from this compound.
Future Research Directions and Emerging Methodologies
Design and Synthesis of Advanced Analogues of 4-(Ethylthio)-2'-iodobenzophenone
The development of advanced analogues of this compound is a promising area of research, with the potential to yield compounds with tailored electronic, photochemical, and biological properties. General synthetic strategies for benzophenone (B1666685) derivatives often involve Friedel-Crafts acylation or oxidation of diphenylmethanes, which can be adapted for the creation of novel analogues. researchgate.net
Future synthetic endeavors could focus on several key modifications:
Alteration of the Ethylthio Group: Replacing the ethyl group with other alkyl or aryl substituents could modulate the compound's lipophilicity and steric profile. Introducing branching or unsaturation could further influence its reactivity and interactions with biological targets.
Modification of the Iodobenzoyl Moiety: The position and nature of the halogen atom on the benzoyl ring are critical. Exploring analogues with different halogens (e.g., bromine, chlorine, or fluorine) or multiple halogen substitutions could fine-tune the compound's photochemical properties. The synthesis of various benzophenone derivatives has been explored, providing a basis for these modifications. researchgate.netnih.govnih.gov
Introduction of Additional Functional Groups: Incorporating other functionalities, such as hydroxyl, amino, or nitro groups, onto the benzophenone scaffold could lead to analogues with novel biological activities or altered photochemical behavior. For instance, the synthesis of benzophenone derivatives with anti-inflammatory or antitumor properties has been reported, highlighting the potential for functional group-driven activity. researchgate.netnih.gov A new chiral 2-(ethylthio)-thiazolone analogue has shown strong antitumor activities, suggesting a promising direction for modifications. nih.gov
The design of these advanced analogues can be guided by computational modeling to predict their properties and potential applications.
Exploration of Underexplored Reactivity and Transformational Opportunities
The unique combination of a thioether and an aryl iodide within the benzophenone framework of this compound presents a rich landscape for exploring novel chemical transformations.
Photochemical Reactivity: Benzophenone and its derivatives are well-known for their photochemical properties. researchgate.net The presence of the iodine atom suggests the possibility of photochemical C-I bond cleavage, leading to the formation of highly reactive radical species. This could be exploited in photopolymerization or as a photoinitiator. researchgate.net The thioether moiety can also participate in photochemical reactions, potentially through photooxidation or by influencing the excited-state dynamics of the benzophenone core. researchgate.netacs.org The photochemical isomerization reactions in related heterocyclic derivatives like furan, thiophene, and pyrrole (B145914) have been studied and could provide insights. netsci-journal.com
Cross-Coupling Reactions: The aryl iodide functionality is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the straightforward installation of a wide range of substituents at the 2'-position, leading to a diverse library of derivatives with potentially interesting properties.
Oxidation and Reduction Chemistry: The sulfur atom in the ethylthio group is susceptible to oxidation, which could lead to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives would exhibit significantly different electronic properties and could have unique applications. The carbonyl group of the benzophenone can be reduced to a secondary alcohol, providing another avenue for derivatization.
Future research should systematically investigate these and other potential reactions to fully map the reactivity profile of this compound and its derivatives.
Application of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
Reaction Prediction and Optimization: Machine learning models can be developed to predict the outcomes of chemical reactions, including yields and selectivity. rjptonline.orgresearchgate.netchemrxiv.orgnih.gov For a given set of reactants and conditions, these models can forecast the likely products of a reaction involving this compound. This predictive capability can save significant time and resources in the laboratory by helping chemists to prioritize promising reaction pathways and optimize reaction conditions. The development of predictive models for specific reaction types, even with limited data, is an active area of research. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of this compound analogues with their measured activities, QSAR models can be built. These models can then be used to predict the activity of new, unsynthesized analogues, further guiding the design process.
The integration of AI and ML into the research workflow for this compound will undoubtedly lead to more efficient and targeted discovery efforts.
Development of Innovative Analytical and Spectroscopic Probes for Real-Time Reaction Monitoring
To fully understand the reactivity and transformations of this compound, the development of advanced analytical and spectroscopic probes for real-time reaction monitoring is crucial.
Time-Resolved Spectroscopy: Techniques such as time-resolved UV-Vis and IR spectroscopy can be employed to study the transient species and intermediates formed during photochemical reactions of this compound. numberanalytics.com This would provide invaluable insights into the reaction mechanisms and the dynamics of the excited states. labonline.com.au
Advanced Mass Spectrometry Techniques: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) can be used to identify and quantify the products of reactions, even at very low concentrations. rsc.orgnih.gov This is particularly important for complex reaction mixtures where multiple products may be formed.
Spectroscopic Methods for Photochemical Reactions: Fourier transform infrared (FT-IR) spectroscopy, coupled with laser photolysis, offers a powerful method for monitoring photochemical reactions in both the gas and condensed phases. nih.gov This technique can provide detailed information about the chemical evolution of the system during irradiation. nih.gov Other techniques like surface-enhanced Raman spectroscopy (SERS) can be used to monitor interfacial photoreactions. rsc.org
The development and application of these innovative probes will be instrumental in elucidating the intricate details of the chemical behavior of this compound.
Interdisciplinary Research Integrating the Compound into Novel Scientific Domains
The unique properties of this compound make it a candidate for integration into various interdisciplinary research areas, opening up new avenues for scientific exploration.
Microfluidics: Benzophenone derivatives have been used in the surface modification of poly(dimethylsiloxane) (PDMS), a common material for microfluidic devices. acs.org The photoreactive nature of this compound could be exploited for creating patterned surfaces within microfluidic channels, enabling the development of sophisticated "lab-on-a-chip" systems for high-throughput screening or diagnostics.
Advanced Separations: The benzophenone scaffold is relevant in the field of separation science. univ.kiev.uasielc.commdpi.com Derivatives of this compound could be immobilized onto stationary phases for high-performance liquid chromatography (HPLC) to create novel separation materials with unique selectivity. sielc.comnih.gov For instance, methods for the separation of aminohalogenbenzophenones have been developed using HPLC with electrochemical detection. nih.gov Furthermore, techniques like bar adsorptive micro-extraction have been proposed for the determination of trace levels of benzophenone-type UV filters. nih.gov
By fostering collaborations between chemists, materials scientists, engineers, and biologists, the full potential of this compound in these and other emerging scientific domains can be realized.
Q & A
Q. What synthetic methodologies are most effective for introducing the ethylthio and iodo substituents into benzophenone derivatives?
The synthesis of 4-(Ethylthio)-2'-iodobenzophenone requires sequential functionalization. The ethylthio group can be introduced via nucleophilic aromatic substitution (SNAr) using ethanethiol under basic conditions (e.g., K₂CO₃ in DMF), while iodination at the 2'-position is typically achieved via directed ortho-metalation (DoM) using LDA or LTMP, followed by quenching with iodine . Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate intermediates. Yield optimization may involve temperature control (0–25°C for iodination) and inert atmosphere use to prevent oxidation of thioether groups .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Key characterization methods include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and the ethylthio group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂).
- IR Spectroscopy : Confirm C=O stretch (~1650 cm⁻¹) and C-I bond (~500 cm⁻¹).
- X-ray Crystallography : Resolve iodine’s heavy-atom effects on crystal packing, if single crystals are obtainable .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 372.95 for C₁₅H₁₃IOS) .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Due to the compound’s moderate polarity, mixed solvents like ethanol/water or dichloromethane/hexane are effective. Slow cooling (0.5°C/min) enhances crystal formation. Purity >98% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic effects of the ethylthio and iodo groups on benzophenone’s reactivity?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. The iodine atom’s σ-hole effect may enhance halogen bonding in crystal lattices, while the ethylthio group’s electron-donating nature increases electron density on the adjacent benzene ring, affecting photochemical behavior . Software like Gaussian or ORCA can model these interactions, referencing PubChem’s computational datasets for validation .
Q. What experimental strategies resolve contradictions in reported photodegradation rates of this compound?
Conflicting photostability data may arise from varying light sources (UV-A vs. UV-B) or solvent environments. Controlled studies should:
- Use standardized light intensity (e.g., 300–400 nm, 1.5 mW/cm²).
- Monitor degradation via UV-vis kinetics (λmax ~270 nm).
- Compare quantum yields in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess solvent-mediated radical pathways .
Q. How does the ethylthio group influence the compound’s potential as a corrosion inhibitor in acidic environments?
Comparative electrochemical impedance spectroscopy (EIS) studies can evaluate inhibition efficiency. The ethylthio group’s sulfur atoms adsorb onto metal surfaces, forming protective layers. Testing in 1M HCl with mild steel coupons, alongside analogs lacking the ethylthio group, isolates its contribution. Synergistic effects with iodide ions (from C-I bond hydrolysis) may enhance passivation .
Q. What mechanistic insights govern this compound’s participation in Suzuki-Miyaura cross-coupling reactions?
The iodine substituent acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Key parameters:
- Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand.
- Base: Cs₂CO₃ for deprotonation.
- Solvent: DMF/H₂O (4:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in hexane/EtOAc 7:3). Side reactions (e.g., thioether oxidation) can be mitigated by degassing solvents .
Methodological Notes
- Data Contradiction Analysis : Replicate studies under identical conditions and employ multivariate statistics (ANOVA) to identify significant variables (e.g., oxygen presence during synthesis) .
- Advanced Instrumentation : Use synchrotron XRD for precise crystallographic data and TOF-SIMS to characterize surface adsorption in material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
